molecular formula C16H10N2 B7763166 3-Quinolin-3-ylbenzonitrile

3-Quinolin-3-ylbenzonitrile

Cat. No.: B7763166
M. Wt: 230.26 g/mol
InChI Key: MDFVRRJBKZFWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolin-3-ylbenzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-3-ylbenzonitrile typically involves the reaction of quinoline derivatives with benzonitrile precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a quinoline boronic acid reacts with a benzonitrile halide under mild conditions . Another approach involves the direct cyanation of quinoline derivatives using cyanating agents like copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolin-3-ylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

  • Quinoline N-oxides (oxidation)
  • Primary amines (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

3-Quinolin-3-ylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Quinolin-3-ylbenzonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, the compound may inhibit the activity of specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 3-Quinolin-3-ylbenzonitrile is unique due to the presence of both quinoline and benzonitrile functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-quinolin-3-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-10-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)18-11-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFVRRJBKZFWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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